synthesis and properties of Ethyl 2-amino-2-methylpropanoate hydrochloride
synthesis and properties of Ethyl 2-amino-2-methylpropanoate hydrochloride
An In-depth Technical Guide to the Synthesis and Properties of Ethyl 2-amino-2-methylpropanoate Hydrochloride
Authored by Gemini, Senior Application Scientist
Foreword: This guide provides a comprehensive technical overview of Ethyl 2-amino-2-methylpropanoate hydrochloride (H-Aib-OEt·HCl), a pivotal building block in modern medicinal and peptide chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and applications, grounding all claims in established scientific literature. The narrative emphasizes not just the procedural steps but the underlying chemical principles that govern them, ensuring a robust and applicable understanding for laboratory and process scale-up.
Introduction and Strategic Importance
Ethyl 2-amino-2-methylpropanoate hydrochloride, also known by synonyms such as 2-Aminoisobutyric acid ethyl ester hydrochloride and H-Aib-OEt·HCl, is the hydrochloride salt of the ethyl ester of the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib).[1][2] Its strategic value stems from its unique structural feature: a gem-dimethyl group at the α-carbon. This substitution imparts significant conformational constraints when incorporated into peptide backbones, making it an invaluable tool for designing peptidomimetics with controlled secondary structures, such as helices, and enhanced metabolic stability.
As a protected amino acid derivative, the molecule offers two key advantages for synthesis: the amino group is stabilized as a hydrochloride salt, enhancing its solubility and preventing unwanted side reactions, while the carboxyl group is protected as an ethyl ester.[3] This dual-functionality makes it a versatile precursor for the development of more complex molecules, particularly in the synthesis of novel pharmaceuticals and peptide-based therapeutics.[3][4]
Physicochemical and Spectroscopic Profile
The reliable application of any chemical building block begins with a thorough understanding of its physical and chemical properties. H-Aib-OEt·HCl is typically supplied as a solid with a high degree of purity.[2][3]
Key Properties
A summary of the compound's essential properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 17288-15-2 | [1] |
| Molecular Formula | C₆H₁₄ClNO₂ | [1][3] |
| Molecular Weight | 167.63 g/mol | [1][3] |
| Appearance | White to off-white solid | [2][3] |
| Purity | Typically ≥97% | [3] |
| Melting Point | 54-56 °C | |
| IUPAC Name | ethyl 2-amino-2-methylpropanoate;hydrochloride | [1][3] |
| InChI Key | YREPHXXOTHNLEV-UHFFFAOYSA-N | [1][3] |
Storage and Stability
To maintain its integrity, Ethyl 2-amino-2-methylpropanoate hydrochloride must be stored under specific conditions. It is hygroscopic and should be kept in a tightly sealed container away from moisture. For long-term stability, storage in a dark place under an inert atmosphere is recommended, with many suppliers advising refrigeration (4°C) or freezing (under -20°C).[3][5]
Spectroscopic Data
Structural confirmation is typically achieved through standard spectroscopic methods. Nuclear Magnetic Resonance (NMR) and other spectral data are consistent with the assigned structure.[1][4]
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¹H-NMR and ¹³C-NMR: Data confirms the presence of the ethyl ester group (quartet and triplet signals for the ethyl protons), a singlet for the two methyl groups, and the quaternary α-carbon.[4]
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Mass Spectrometry: Analysis provides a molecular ion peak corresponding to the free base (C₆H₁₃NO₂) upon loss of HCl.
Synthesis Methodologies: A Comparative Analysis
The synthesis of Ethyl 2-amino-2-methylpropanoate hydrochloride can be approached via several established routes. The choice of method often depends on the starting materials' availability, desired scale, and laboratory capabilities. We will explore three primary, field-proven pathways.
Method 1: Direct Fischer Esterification of α-Aminoisobutyric Acid
This is the most direct and frequently cited laboratory-scale method, involving the acid-catalyzed esterification of the parent amino acid.[4] The use of thionyl chloride (SOCl₂) is particularly effective as it serves a dual purpose: it reacts with ethanol to generate anhydrous HCl in situ, which catalyzes the reaction, and it acts as a dehydrating agent, driving the equilibrium toward the product.
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Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube) is charged with anhydrous ethanol (10.0 molar equivalents). The flask is cooled to 0°C in an ice bath under an inert atmosphere (e.g., argon).[4]
-
Reagent Addition: Thionyl chloride (2.0 molar equivalents) is added dropwise to the chilled ethanol with vigorous stirring. This exothermic reaction forms ethyl sulfite and HCl. The solution is stirred at 0°C for one hour.[4]
-
Amino Acid Addition: α-Aminoisobutyric acid (1.0 molar equivalent) is added to the solution.[4]
-
Reflux: The reaction mixture is gradually warmed to room temperature and then heated to reflux. The reaction is monitored (e.g., by TLC) until the starting material is consumed (typically overnight).[4]
-
Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product is often triturated or ground with a non-polar solvent like diethyl ether to induce crystallization and remove impurities, yielding the purified hydrochloride salt as a white solid.[4]
-
Why Thionyl Chloride? Fischer esterification is an equilibrium-limited reaction. Thionyl chloride efficiently removes the water byproduct by reacting with it, thus shifting the equilibrium towards the ester product in accordance with Le Chatelier's principle. It also provides the necessary anhydrous acidic catalyst.
-
Why Anhydrous Conditions? The presence of water would consume the thionyl chloride and inhibit the formation of the acid catalyst, reducing the reaction's efficiency.
-
Self-Validation: The protocol's trustworthiness lies in its simplicity and the visual confirmation of product formation (precipitation upon addition of ether). The final product's identity and purity are readily confirmed by melting point analysis and NMR spectroscopy.
Caption: Fischer Esterification Workflow for H-Aib-OEt·HCl Synthesis.
Method 2: The Strecker Synthesis Pathway
The Strecker synthesis is a foundational method for creating α-amino acids from carbonyl compounds.[6][7] This multi-step approach builds the α-aminoisobutyric acid backbone from simple, inexpensive precursors, which is then esterified.
-
Step A: α-Aminonitrile Formation: Acetone is treated with ammonium chloride and sodium cyanide in an aqueous solution.[8] The ammonia generated in situ reacts with acetone to form an imine, which is then attacked by the cyanide ion to yield α-aminoisobutyronitrile.[6][9]
-
Step B: Nitrile Hydrolysis: The resulting α-aminonitrile is hydrolyzed under strongly acidic conditions (e.g., refluxing with concentrated HCl or HBr). This converts the nitrile group into a carboxylic acid, yielding α-aminoisobutyric acid hydrochloride.[6][8]
-
Step C: Esterification: The α-aminoisobutyric acid is then isolated and esterified using the direct esterification method described previously (Method 1).
-
Why this pathway? The Strecker synthesis is highly versatile and provides a robust route to α,α-disubstituted amino acids from readily available ketones.[8] It is a classic, well-documented, and reliable transformation in organic chemistry.
-
Self-Validation: Each step yields a stable, isolable intermediate whose structure can be verified before proceeding, ensuring the integrity of the final product. The hydrolysis step is typically driven to completion by the harsh conditions, ensuring high conversion.
Caption: Synthesis of H-Aib-OEt·HCl via the Strecker Pathway.
Method 3: The Bucherer-Bergs Reaction Pathway
Similar to the Strecker synthesis, the Bucherer-Bergs reaction is another powerful method for synthesizing α,α-disubstituted amino acids, proceeding through a hydantoin intermediate.[10][11][12]
-
Step A: Hydantoin Formation: Acetone is heated with potassium cyanide (or sodium cyanide) and ammonium carbonate in a solvent such as aqueous ethanol.[10][12][13] This one-pot, multicomponent reaction directly produces 5,5-dimethylhydantoin.[11]
-
Step B: Hydantoin Hydrolysis: The stable hydantoin ring is hydrolyzed to the corresponding amino acid. This is typically achieved by heating with a strong base (e.g., barium hydroxide) followed by acidification, or by strong acid hydrolysis.
-
Step C: Esterification: The resulting α-aminoisobutyric acid is isolated and then esterified using the direct esterification method (Method 1).
-
Why this pathway? The Bucherer-Bergs reaction is known for its simplicity and efficiency in creating sterically hindered hydantoins, which are excellent, crystalline precursors to α,α-disubstituted amino acids.[12][13][14]
-
Self-Validation: The hydantoin intermediate is highly stable and easily purified by recrystallization, ensuring that a high-purity substrate enters the hydrolysis and esterification steps. This modularity enhances the reliability of the overall synthesis.
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